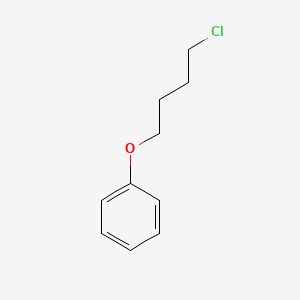

4-Phenoxybutyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 78903. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chlorobutoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO/c11-8-4-5-9-12-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKXCPAVECBFBOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40181089 | |

| Record name | 4-Chlorobutyl phenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40181089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2651-46-9 | |

| Record name | (4-Chlorobutoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2651-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chlorobutyl phenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002651469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2651-46-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78903 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chlorobutyl phenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40181089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chlorobutyl phenyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.341 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Phenoxybutyl Chloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Phenoxybutyl chloride, a versatile chemical intermediate with significant applications in pharmaceutical and agrochemical research and development. This document details its chemical and physical properties, outlines a general synthetic methodology, and explores its utility in the creation of bioactive molecules, supported by experimental context and visual diagrams of relevant biological pathways and reaction workflows.

Core Properties of this compound

This compound, also known as 1-chloro-4-phenoxybutane, is a key building block in organic synthesis. Its bifunctional nature, possessing both a reactive alkyl chloride and a stable phenoxy group, allows for its incorporation into a diverse range of molecular scaffolds.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2651-46-9 | [1][2] |

| Molecular Formula | C₁₀H₁₃ClO | [1] |

| Molecular Weight | 184.66 g/mol | [1] |

| Appearance | Clear, very slightly yellow liquid | [2] |

| Boiling Point | 147 °C @ 12 mmHg | N/A |

| Density | 1.068 g/mL at 25 °C | N/A |

| Refractive Index | n20/D 1.522 | N/A |

| Solubility | Soluble in common organic solvents. | N/A |

Synthesis and Reactivity

This compound is primarily utilized for its ability to undergo nucleophilic substitution reactions, where the chloride atom is displaced by a nucleophile.[1] This reactivity is fundamental to its role as a chemical linker.

General Synthesis of this compound

A common method for the synthesis of this compound involves the Williamson ether synthesis, where sodium phenoxide is reacted with a suitable four-carbon electrophile, such as 1,4-dichlorobutane.

Experimental Protocol: General Synthesis via Williamson Ether Synthesis

-

Materials: Phenol, sodium hydroxide, 1,4-dichlorobutane, and a suitable solvent (e.g., ethanol, DMF).

-

Procedure:

-

Phenol is dissolved in the chosen solvent, and an equimolar amount of sodium hydroxide is added to form sodium phenoxide in situ.

-

An excess of 1,4-dichlorobutane is added to the reaction mixture.

-

The mixture is heated to reflux for several hours to ensure the completion of the reaction.

-

After cooling, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., diethyl ether, ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield pure this compound.

-

Note: This is a generalized protocol and may require optimization of reaction conditions, such as temperature, reaction time, and solvent, for optimal yield and purity.

Reactivity Profile

The primary mode of reaction for this compound is nucleophilic substitution at the carbon atom bonded to the chlorine. This allows for the introduction of the phenoxybutyl moiety into various molecules.

Applications in Drug Discovery and Agrochemicals

The 4-phenoxybutyl group is a recognized "privileged moiety" in medicinal chemistry, appearing in a number of biologically active compounds.[3] Its presence can influence the pharmacokinetic and pharmacodynamic properties of a molecule.

Kv1.3 Potassium Channel Blockers for Autoimmune Diseases

The voltage-gated potassium channel Kv1.3 is a key regulator of T-lymphocyte activation and has emerged as a therapeutic target for autoimmune diseases.[4][5] Small molecule inhibitors of Kv1.3, containing the 4-phenoxybutoxy moiety, have shown significant promise. A notable example is PAP-1 (5-(4-phenoxybutoxy)psoralen), a potent and selective Kv1.3 blocker.[6][7][8][9]

The inhibition of the Kv1.3 channel by these compounds leads to a reduction in the electrochemical driving force for Ca²⁺ influx, which is essential for T-cell activation and proliferation.[10] This mechanism provides a basis for the development of novel immunosuppressive agents.

c-Met Kinase Inhibitors for Cancer Therapy

The c-Met receptor tyrosine kinase is implicated in various cancers, and its inhibition is a validated therapeutic strategy.[11][12][13][14] Several series of potent c-Met kinase inhibitors incorporating a 4-phenoxyquinoline scaffold have been developed. In these molecules, the phenoxy group often serves as a key interaction point within the kinase's active site. This compound can be a crucial intermediate in the synthesis of such compounds, providing the foundational phenoxy moiety.

Agrochemicals

This compound is a precursor in the synthesis of certain agrochemicals. For instance, it is used to produce Fenothiocarb, an acaricide and insecticide. The synthesis involves the reaction of this compound with a salt of N,N-dimethylcarbamothioic acid.

Conclusion

This compound is a valuable and versatile chemical intermediate with broad applications in the life sciences. Its straightforward reactivity, coupled with the favorable properties imparted by the phenoxybutyl moiety, makes it a frequently employed building block in the design and synthesis of novel pharmaceuticals and agrochemicals. A thorough understanding of its properties and reaction characteristics is essential for researchers and developers in these fields.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 2651-46-9 | TCI AMERICA [tcichemicals.com]

- 3. This compound | 2651-46-9 | Benchchem [benchchem.com]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Suppressing Kv1.3 Ion Channel Activity with a Novel Small Molecule Inhibitor Ameliorates Inflammation in a Humanised Mouse Model of Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of Phase-I Metabolites of the Kv1.3 Blocker PAP-1 (5-(4-Phenoxybutoxy)psoralen) in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. abmole.com [abmole.com]

- 9. Identification of phase-I metabolites and chronic toxicity study of the Kv1.3 blocker PAP-1 (5-(4-phenoxybutoxy)psoralen) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Voltage-Gated Potassium Channel Kv1.3 as a Target in Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis and biological evaluation of novel 4-phenoxyquinoline derivatives containing 3-oxo-3,4-dihydroquinoxaline moiety as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Design, Synthesis, and Biological Evaluation of 4-Phenoxyquinoline Derivatives Containing Benzo[d]thiazole-2-yl Urea as c-Met Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and biological evaluation of 4-phenoxyquinoline derivatives as potent c-Met kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Phenoxybutyl Chloride: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Phenoxybutyl chloride, systematically known as 1-(4-chlorobutoxy)benzene, is a versatile bifunctional molecule of significant interest in synthetic organic chemistry. Its unique structure, featuring a phenoxy group and a reactive alkyl chloride, renders it a valuable intermediate in the synthesis of a wide array of more complex molecules. This technical guide provides a comprehensive overview of this compound, including its chemical structure, IUPAC nomenclature, physicochemical properties, a detailed experimental protocol for its synthesis, and its applications in the pharmaceutical and agrochemical industries. Spectroscopic data and logical pathway diagrams are included to offer a thorough understanding of this compound for research and development purposes.

Chemical Structure and Nomenclature

The structural formula of this compound consists of a phenoxy group (C₆H₅O-) linked to a four-carbon alkyl chain with a terminal chlorine atom.

Structural Formula: C₆H₅O(CH₂)₄Cl

IUPAC Name: 1-(4-chlorobutoxy)benzene[1]

Synonyms: (4-Chlorobutoxy)benzene, 4-Chlorobutyl phenyl ether[2]

Molecular Formula: C₁₀H₁₃ClO[2]

Molecular Weight: 184.66 g/mol [2]

CAS Number: 2651-46-9[2]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference(s) |

| Appearance | Clear, very slightly yellow liquid | [3] |

| Boiling Point | 147 °C at 12 mmHg | [3] |

| Density | 1.068 g/mL at 25 °C | [3] |

| Refractive Index | n²⁰/D 1.522 | [3] |

| Solubility | Insoluble in water, soluble in organic solvents. | |

| Storage Conditions | Store at 0-8°C | [2] |

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is typically achieved through the Williamson ether synthesis, which involves the alkylation of a phenoxide with a suitable alkyl halide. In this case, phenol is reacted with an excess of 1,4-dichlorobutane in the presence of a base.

Reaction Scheme:

Materials:

-

Phenol

-

1,4-Dichlorobutane

-

Sodium hydroxide (NaOH)

-

Water

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Stirring apparatus

Procedure:

-

Preparation of Sodium Phenoxide: In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve phenol in an aqueous solution of sodium hydroxide. This deprotonates the phenol to form the more nucleophilic sodium phenoxide.

-

Alkylation Reaction: To the solution of sodium phenoxide, add an excess of 1,4-dichlorobutane. The use of excess 1,4-dichlorobutane is crucial to minimize the formation of the dialkylated byproduct, 1,4-diphenoxybutane.

-

Reflux: Heat the reaction mixture to reflux with vigorous stirring for several hours to ensure the completion of the reaction.

-

Workup: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Add diethyl ether to extract the organic product.

-

Washing: Wash the organic layer sequentially with a dilute aqueous sodium hydroxide solution (to remove any unreacted phenol) and then with water until the aqueous layer is neutral.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether by rotary evaporation.

-

Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Spectroscopic Data

The structural elucidation of this compound is confirmed by various spectroscopic methods. Below are the expected characteristic signals.

¹H NMR Spectroscopy

The proton NMR spectrum will exhibit characteristic signals for the aromatic and aliphatic protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.30 - 7.25 | m | 2H | Aromatic (meta-protons) |

| ~ 6.95 - 6.90 | m | 3H | Aromatic (ortho- & para-protons) |

| ~ 4.00 | t | 2H | -O-CH₂- |

| ~ 3.60 | t | 2H | -CH₂-Cl |

| ~ 2.00 - 1.80 | m | 4H | -CH₂-CH₂- |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will show distinct peaks for each carbon environment in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~ 159.0 | Aromatic C-O |

| ~ 129.5 | Aromatic C-H (meta) |

| ~ 121.0 | Aromatic C-H (para) |

| ~ 114.5 | Aromatic C-H (ortho) |

| ~ 67.5 | -O-CH₂- |

| ~ 45.0 | -CH₂-Cl |

| ~ 29.5 | -O-CH₂-CH₂- |

| ~ 26.5 | -CH₂-CH₂-Cl |

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the functional groups present.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | m | Aromatic C-H stretch |

| ~ 2960 - 2850 | s | Aliphatic C-H stretch |

| ~ 1600, 1490 | s | Aromatic C=C bending |

| ~ 1240 | s | Aryl-O stretch (asymmetric) |

| ~ 1040 | s | C-O stretch (symmetric) |

| ~ 750, 690 | s | Aromatic C-H out-of-plane bend (monosubstituted) |

| ~ 660 | m | C-Cl stretch |

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Interpretation |

| 184/186 | Molecular ion peak (M⁺, M⁺+2 due to ³⁵Cl/³⁷Cl) |

| 94 | [C₆H₅OH]⁺• (Phenol radical cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Applications in Drug Development and Agrochemicals

This compound is a key building block in the synthesis of various biologically active compounds due to its ability to undergo nucleophilic substitution reactions at the chlorinated carbon.[2] This allows for the introduction of the phenoxybutyl moiety into larger molecular scaffolds.

Pharmaceutical Synthesis

While specific, publicly disclosed synthetic routes for commercial drugs explicitly using this compound are limited, its utility can be illustrated in the potential synthesis of analogues of known drugs. For instance, it could be used in the synthesis of analogues of Ranolazine , an anti-anginal medication, or Febuxostat , a drug for treating gout. The phenoxybutyl group can be introduced to modify the pharmacokinetic and pharmacodynamic properties of a lead compound.

The general synthetic strategy involves the reaction of this compound with a nucleophilic amine or thiol present in a core molecular structure.

Agrochemical Synthesis

In the agrochemical sector, this compound serves as an intermediate for the synthesis of certain herbicides and fungicides.[2] The phenoxyalkanoic acid class of herbicides, for example, relies on the ether linkage present in this molecule. By modifying the alkyl chain and the aromatic ring, the selectivity and activity of the resulting pesticide can be fine-tuned.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals. Its well-defined physicochemical and spectroscopic properties, coupled with its straightforward synthesis, make it an important tool for researchers and synthetic chemists. A thorough understanding of its reactivity and handling is crucial for its effective utilization in the development of novel and improved chemical entities.

References

An In-depth Technical Guide to the Synthesis and Characterization of (4-Chlorobutoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of (4-chlorobutoxy)benzene, a key intermediate in the development of various pharmaceuticals and agrochemicals. This document details a primary synthetic route via the Williamson ether synthesis, including a step-by-step experimental protocol. Furthermore, it presents a thorough characterization profile of the target compound, encompassing its physicochemical properties and predicted spectroscopic data based on established principles and analysis of analogous structures. All quantitative data is summarized in structured tables, and logical workflows are visualized using Graphviz diagrams to ensure clarity and ease of use for researchers and professionals in the field of drug development and organic synthesis.

Introduction

(4-Chlorobutoxy)benzene, also known as 4-phenoxybutyl chloride, is an organic compound featuring a phenoxy group linked to a four-carbon alkyl chain terminated by a chlorine atom.[1] Its bifunctional nature, possessing both an ether linkage and a reactive alkyl halide, makes it a valuable building block in organic synthesis. The presence of the terminal chlorine allows for subsequent nucleophilic substitution reactions, enabling the introduction of various functional groups and the construction of more complex molecular architectures. This versatility is of significant interest in the synthesis of biologically active molecules. This guide will focus on a common and efficient method for its preparation and provide a detailed analysis of its structural and physical characteristics.

Synthesis of (4-Chlorobutoxy)benzene

The most prevalent and straightforward method for the synthesis of (4-chlorobutoxy)benzene is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, a phenoxide ion, generated from the deprotonation of phenol, acts as the nucleophile, attacking an electrophilic alkyl halide, 1,4-dichlorobutane.

Reaction Scheme

The overall reaction is as follows:

Experimental Protocol

This protocol is based on established Williamson ether synthesis procedures.

Materials:

-

Phenol

-

1,4-Dichlorobutane

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Diethyl ether (or other suitable organic solvent like dichloromethane)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (or sodium sulfate)

-

6M Hydrochloric acid (HCl)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a stirrer

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Preparation of Sodium Phenoxide: In a round-bottom flask equipped with a magnetic stirrer, dissolve a specific molar equivalent of phenol in deionized water. While stirring, slowly add one molar equivalent of sodium hydroxide pellets or a concentrated aqueous solution. The reaction is exothermic and will generate heat. Stir the mixture until all the sodium hydroxide has dissolved and a clear solution of sodium phenoxide is formed.

-

Addition of Alkyl Halide: To the freshly prepared sodium phenoxide solution, add an excess (typically 1.5 to 2 molar equivalents) of 1,4-dichlorobutane. The use of excess 1,4-dichlorobutane helps to minimize the formation of the bis-ether byproduct (1,4-diphenoxybutane).

-

Reaction under Reflux: Attach a reflux condenser to the round-bottom flask and heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for a period of 30 to 40 minutes.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Extraction: After the reflux period, allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel. Add a suitable organic solvent, such as diethyl ether, to extract the product.[2] If distinct layers do not form, the addition of a small amount of deionized water may be necessary.[2]

-

Washing: Separate the organic layer and wash it sequentially with deionized water, a saturated sodium bicarbonate solution to remove any unreacted phenol, and finally with brine.[2]

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

-

Purification: The crude product, which will be a colorless to pale yellow liquid, can be purified by vacuum distillation to obtain the final (4-chlorobutoxy)benzene.[1]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of (4-Chlorobutoxy)benzene.

Characterization of (4-Chlorobutoxy)benzene

The structural confirmation and purity assessment of the synthesized (4-chlorobutoxy)benzene are performed using a combination of physical and spectroscopic methods.

Physical Properties

(4-Chlorobutoxy)benzene is a colorless to pale yellow liquid at room temperature.[1] It is expected to be soluble in common organic solvents and have low solubility in water.

| Property | Value |

| Molecular Formula | C₁₀H₁₃ClO |

| Molecular Weight | 184.66 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 144 °C at 20 Torr |

| Predicted Density | ~1.08 g/cm³ (based on similar structures) |

| Predicted Refractive Index | ~1.51 (based on similar structures) |

Spectroscopic Data (Predicted)

The proton NMR spectrum of (4-chlorobutoxy)benzene is expected to show distinct signals for the aromatic protons and the four methylene groups of the butoxy chain.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.30 - 7.25 | t | 2H | Protons meta to the ether linkage |

| ~ 6.95 - 6.90 | d | 2H | Protons ortho to the ether linkage |

| ~ 6.90 - 6.85 | t | 1H | Proton para to the ether linkage |

| ~ 4.00 | t | 2H | -O-CH₂ -CH₂-CH₂-CH₂-Cl |

| ~ 3.60 | t | 2H | -O-CH₂-CH₂-CH₂-CH₂ -Cl |

| ~ 1.95 - 1.85 | m | 4H | -O-CH₂-CH₂ -CH₂ -CH₂-Cl |

Note: The aromatic region may exhibit more complex splitting patterns due to second-order effects.

The carbon-13 NMR spectrum will show six distinct signals: four for the aromatic carbons (due to symmetry in the phenyl ring) and four for the aliphatic carbons of the butoxy chain.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 159.0 | Quaternary aromatic carbon bonded to oxygen |

| ~ 129.5 | Aromatic CH carbons meta to the ether linkage |

| ~ 121.0 | Aromatic CH carbon para to the ether linkage |

| ~ 114.5 | Aromatic CH carbons ortho to the ether linkage |

| ~ 67.5 | -O-CH₂ -CH₂-CH₂-CH₂-Cl |

| ~ 45.0 | -O-CH₂-CH₂-CH₂-CH₂ -Cl |

| ~ 29.5 | -O-CH₂-CH₂ -CH₂-CH₂-Cl |

| ~ 26.5 | -O-CH₂-CH₂-CH₂ -CH₂-Cl |

The IR spectrum will display characteristic absorption bands corresponding to the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretching |

| ~ 2960 - 2850 | Medium | Aliphatic C-H stretching |

| ~ 1600 & 1495 | Strong | Aromatic C=C stretching |

| ~ 1240 | Strong | Aryl-O (ether) stretching |

| ~ 1170 | Strong | Alkyl-O (ether) stretching |

| ~ 750 & 690 | Strong | Monosubstituted benzene C-H out-of-plane bending |

| ~ 660 | Medium | C-Cl stretching |

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak and characteristic fragmentation patterns. The presence of chlorine will result in an M+2 peak with an intensity of approximately one-third of the molecular ion peak.

| m/z | Interpretation |

| 184 / 186 | Molecular ion peak (M⁺ and M+2 due to ³⁵Cl/³⁷Cl) |

| 94 | Phenoxy radical cation [C₆H₅O]⁺ |

| 77 | Phenyl cation [C₆H₅]⁺ |

| 91 | [M - C₄H₈Cl]⁺ |

| 49 / 51 | Chloromethyl cation [CH₂Cl]⁺ |

Characterization Workflow Diagram

Caption: General workflow for the characterization of (4-Chlorobutoxy)benzene.

Conclusion

This technical guide has outlined a reliable and accessible method for the synthesis of (4-chlorobutoxy)benzene via the Williamson ether synthesis. The detailed experimental protocol and purification procedures provide a solid foundation for its preparation in a laboratory setting. Furthermore, the comprehensive characterization data, including physical properties and predicted spectroscopic analyses, serves as a crucial reference for the identification and quality control of the synthesized compound. This information is intended to support researchers and drug development professionals in the efficient and effective utilization of this important chemical intermediate.

References

An In-depth Technical Guide to 4-Chlorobutyl Phenyl Ether: Physicochemical Properties and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-Chlorobutyl phenyl ether. The information is curated for researchers, scientists, and professionals in drug development, offering a consolidated resource for laboratory use and theoretical consideration. This document includes key quantitative data, detailed experimental protocols, and visual diagrams to elucidate reaction pathways and analytical workflows.

Core Physicochemical Properties

4-Chlorobutyl phenyl ether, with the CAS number 2651-46-9, is an aromatic ether that serves as a versatile intermediate in organic synthesis.[1] Its key physical and chemical properties are summarized below.

Table 1: Physical and Chemical Properties of 4-Chlorobutyl Phenyl Ether

| Property | Value | Source |

| Molecular Formula | C10H13ClO | [1][2] |

| Molecular Weight | 184.661 g/mol | [1] |

| Boiling Point | 129-131 °C at 10 mmHg | [3] |

| Density | 1.081 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.459 | [3] |

| LogP | 3.60 | [1] |

| InChI Key | JKXCPAVECBFBOC-UHFFFAOYSA-N | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 4-Chlorobutyl phenyl ether. Key spectral data are outlined below.

Table 2: Spectroscopic Data for 4-Chlorobutyl Phenyl Ether

| Spectrum Type | Key Peaks/Shifts | Source |

| Infrared (IR) | 3062, 3036, 2968, 2944, 1602, 1240 cm⁻¹ | [4] |

| ¹H NMR (CDCl₃) | δ 1.90−1.99 (m, 4H), 3.60 (t, J = 6.1 Hz, 2H), 3.98 (t, J = 6.1, 2H), 6.86−6.95 (m, 3H), 7.22−7.29 (m, 2H) | [4] |

| ¹³C NMR (CDCl₃) | δ 26.6, 29.3, 44.7, 66.8, 114.4, 120.6, 129.4, 158.8 | [4] |

| Mass Spectrometry (MS) | m/z 186 (M⁺, 4%), 94 (100%) | [4] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of 4-Chlorobutyl phenyl ether are provided to facilitate reproducibility in a laboratory setting.

Synthesis of 4-Chlorobutyl Phenyl Ether

A common and efficient method for the preparation of 4-Chlorobutyl phenyl ether is the Williamson ether synthesis.[5][6] This reaction involves the nucleophilic substitution of a halide by an alkoxide.

Protocol:

-

Preparation of Potassium Phenolate: In a suitable reaction vessel, dissolve phenol in methanol. Add a stoichiometric equivalent of potassium hydroxide to the solution and stir until the phenol is completely converted to potassium phenolate.

-

Reaction with 1-Bromo-4-chlorobutane: To the methanolic solution of potassium phenolate, add 1-bromo-4-chlorobutane.

-

Reflux: Heat the reaction mixture to reflux and maintain for a period sufficient to ensure complete reaction, typically monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, remove the methanol under reduced pressure. Partition the residue between a suitable organic solvent (e.g., diethyl ether) and water.

-

Extraction and Purification: Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the organic phase in vacuo. The crude product can be further purified by silica gel chromatography to yield pure 4-chlorobutyl phenyl ether. A reported yield for this synthesis is 95%.[4]

Figure 1: Synthesis of 4-Chlorobutyl phenyl ether via Williamson Ether Synthesis.

HPLC Analysis of 4-Chlorobutyl Phenyl Ether

High-performance liquid chromatography (HPLC) is a standard technique for assessing the purity of 4-Chlorobutyl phenyl ether.[1]

Protocol:

-

Column: Newcrom R1 reverse-phase column.[1]

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid.[1] For applications compatible with mass spectrometry (MS), phosphoric acid should be substituted with formic acid.[1]

-

Detection: UV detection at a suitable wavelength for the phenyl ether chromophore.

-

Sample Preparation: Dissolve a known quantity of 4-Chlorobutyl phenyl ether in the mobile phase to prepare the analytical sample.

-

Injection and Analysis: Inject the sample onto the HPLC system and record the chromatogram. The retention time and peak purity can be used to assess the identity and purity of the compound. This method is scalable for preparative separations to isolate impurities.[1]

Figure 2: Workflow for the HPLC analysis of 4-Chlorobutyl phenyl ether.

Chemical Reactivity

4-Chlorobutyl phenyl ether exhibits reactivity characteristic of both an alkyl halide and a phenyl ether.

-

Formation of Organolithium Reagents: It reacts with lithium powder in the presence of a catalytic amount of 4,4'-di-tert-butylbiphenyl (DTBB) in THF at low temperatures (-78 °C) to generate an organolithium intermediate.[4] This intermediate can then react with various electrophiles, such as carbonyl compounds, to form new carbon-carbon bonds, leading to the synthesis of diols.[4]

Safety and Handling

While a specific safety data sheet (SDS) for 4-chlorobutyl phenyl ether was not found, general precautions for handling similar chloroalkyl ethers should be observed. It is advisable to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation, ingestion, and contact with skin and eyes. For detailed safety information, it is recommended to consult the SDS for structurally similar compounds such as bis(4-chlorobutyl) ether, which is classified as harmful if swallowed and causes skin and serious eye irritation.[7][8]

References

- 1. 4-Chlorobutyl phenyl ether | SIELC Technologies [sielc.com]

- 2. 4-Chlorobutyl phenyl ether | C10H13ClO | CID 75857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Chlorobutyl ether 98 6334-96-9 [sigmaaldrich.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. fishersci.com [fishersci.com]

- 8. angenechemical.com [angenechemical.com]

4-Phenoxybutyl Chloride: A Technical Safety Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Core Safety & Physical Data

The following tables summarize the known physical, chemical, and safety information for 4-Phenoxybutyl chloride.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 2651-46-9 | Chem-Impex[1], Matrix Scientific[2][3] |

| Molecular Formula | C10H13ClO | Chem-Impex[1], Matrix Scientific[2][3] |

| Molecular Weight | 184.67 g/mol | Chem-Impex[1], Matrix Scientific[2][3] |

| Appearance | Light yellow to brown clear liquid | TCI Chemicals, ChemicalBook[4] |

| Boiling Point | 147 °C @ 12 mm Hg; 135-138 °C @ 12 Torr | ChemicalBook[4], Matrix Scientific[3] |

| Density | 1.068 g/mL at 25 °C; 1.09 g/mL | ChemicalBook[4], Matrix Scientific[3] |

| Refractive Index | n20/D 1.522 | ChemicalBook[4] |

| Flash Point | >230 °F (>110 °C) | ChemicalBook[4], Matrix Scientific[3] |

| Storage Temperature | 0-8°C; Room Temperature (cool and dark place, <15°C recommended) | Chem-Impex[1], TCI Chemicals |

| Synonyms | (4-Chlorobutoxy)benzene, 4-Chlorobutyl phenyl ether | Chem-Impex[1], TCI Chemicals |

Table 2: Hazard Identification and GHS Classification

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation, Category 2 | GHS07 | Warning | H315: Causes skin irritation |

| Skin Sensitization, Category 1 | GHS07 | Warning | H317: May cause an allergic skin reaction |

| Serious Eye Damage/Eye Irritation, Category 1 | GHS05 | Danger | H318: Causes serious eye damage |

| Specific Target Organ Toxicity — Single Exposure; Respiratory Tract Irritation, Category 3 | GHS07 | Warning | H335: May cause respiratory irritation |

Source: ChemicalBook[4]

Hazard and Precautionary Visualization

The following diagram illustrates the relationship between the identified hazards and the necessary precautionary measures.

Caption: GHS Hazard and Precautionary Statement Relationships.

Experimental Protocols and Methodologies

Detailed experimental protocols for the toxicological and ecotoxicological properties of this compound are not available in the public domain based on the conducted search. Chemical suppliers note that the toxicological properties have not been fully investigated[2]. The GHS classifications provided are likely based on data from similar chemical structures or internal studies that have not been publicly disclosed. Researchers should handle this compound with the assumption that it is potently irritating and sensitizing until more comprehensive data becomes available.

Safe Handling and Emergency Procedures

Given the known hazards of this compound, a strict adherence to safety protocols is mandatory. The following workflow outlines the essential steps for handling this chemical in a laboratory setting.

Caption: Safe Handling and Emergency Response Workflow.

First-Aid Measures

-

Skin Contact: After contact with skin, wash immediately with generous quantities of running water and non-abrasive soap. If skin irritation or a rash occurs, seek medical attention. Contaminated clothing should be washed before reuse[2].

-

Eye Contact: Immediately rinse eyes with clean, running water for at least 15 minutes while keeping the eyes open. Remove contact lenses if present and easy to do so. Seek immediate medical attention[2][4].

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if you feel unwell[2].

-

Ingestion: While specific data is unavailable, it is stated that the substance may be harmful by ingestion[2]. Do NOT induce vomiting. Rinse mouth and seek immediate medical advice.

Fire-Fighting Measures

-

Extinguishing Media: Use carbon dioxide, dry chemical powder, or alcohol/polymer foam[2].

-

Hazards from Combustion: Emits toxic fumes under fire conditions[2].

Handling and Storage

-

Handling: Use only in a chemical fume hood with adequate ventilation. Wear appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and protective clothing. Avoid getting the chemical in eyes, on skin, or on clothing. Wash hands and any exposed skin thoroughly after handling[2][4].

-

Storage: Keep the container tightly closed and store in a cool, dry, well-ventilated place. Store away from strong oxidizing agents, strong acids, and strong bases[2].

Toxicological Information

To the best of our knowledge, the toxicological properties of this compound have not been fully investigated or determined[2]. The available information indicates that it is an irritant to the skin, eyes, mucous membranes, and upper respiratory tract. It may also cause an allergic skin reaction (skin sensitization)[2][4]. No quantitative data such as LD50 or LC50 values are publicly available.

Conclusion

This compound is a chemical that requires careful handling due to its irritant and sensitizing properties. The lack of a comprehensive, publicly available SDS necessitates a cautious approach. All laboratory personnel must use appropriate engineering controls and personal protective equipment to minimize exposure. In the event of an exposure, the first-aid measures outlined in this guide should be followed immediately, and medical attention should be sought. Further research into the toxicological properties of this compound is needed to provide a more complete safety profile.

References

Spectroscopic Profile of 4-Phenoxybutyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-Phenoxybutyl chloride (CAS No. 2651-46-9), a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals. The following sections present detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, alongside the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₁₀H₁₃ClO, with a molecular weight of 184.66 g/mol . The structural and spectroscopic data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.32 - 7.28 | m | 2H | Ar-H (meta) |

| 6.97 - 6.92 | m | 3H | Ar-H (ortho, para) |

| 4.01 | t | 2H | O-CH₂ |

| 3.61 | t | 2H | CH₂-Cl |

| 2.00 - 1.93 | m | 2H | O-CH₂-CH₂ |

| 1.93 - 1.86 | m | 2H | CH₂-CH₂-Cl |

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 158.9 | Ar-C (quaternary) |

| 129.4 | Ar-CH (meta) |

| 120.8 | Ar-CH (para) |

| 114.5 | Ar-CH (ortho) |

| 67.4 | O-CH₂ |

| 44.8 | CH₂-Cl |

| 29.5 | O-CH₂-CH₂ |

| 26.6 | CH₂-CH₂-Cl |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Description of Vibration |

| 3065, 3040 | C-H stretch (aromatic) |

| 2950, 2870 | C-H stretch (aliphatic) |

| 1600, 1585, 1495 | C=C stretch (aromatic ring) |

| 1245 | C-O stretch (aryl ether) |

| 750, 690 | C-H bend (aromatic, out-of-plane) |

| 660 | C-Cl stretch |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 184 | 25 | [M]⁺ (Molecular Ion) |

| 186 | 8 | [M+2]⁺ (Isotope Peak) |

| 107 | 100 | [C₇H₇O]⁺ |

| 94 | 80 | [C₆H₅OH]⁺ |

| 77 | 60 | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented. Instrument-specific parameters may require optimization.

NMR Spectroscopy

A sample of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) and transferred to an NMR tube. The spectrum is acquired on a 300 MHz or higher field NMR spectrometer. For ¹H NMR, the spectral width is typically set from 0 to 10 ppm, and for ¹³C NMR, from 0 to 220 ppm. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum is typically recorded using a Fourier-Transform Infrared (FT-IR) spectrometer. For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used. The spectrum is recorded in the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder or ATR crystal is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, often via a gas chromatograph (GC-MS) for separation and purification. In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Data Acquisition and Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data for an organic compound like this compound.

Caption: A generalized workflow for the spectroscopic analysis of this compound.

A Technical Guide to the Solubility of 4-Phenoxybutyl Chloride in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-phenoxybutyl chloride in common organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on the theoretical principles governing its solubility and provides detailed experimental protocols for its determination. This information is critical for professionals in chemical synthesis, formulation development, and various research applications where this compound is utilized as a key intermediate.[1]

Theoretical Solubility Profile of this compound

This compound, an alkyl halide, is generally expected to be soluble in a wide range of common organic solvents.[2][3][4] This is based on the "like dissolves like" principle, where the intermolecular forces of the solute and solvent are comparable.[5] Alkyl halides, including this compound, primarily exhibit van der Waals dispersion forces and dipole-dipole interactions.[2] Consequently, they tend to dissolve well in solvents with similar intermolecular attraction strengths.[2]

In contrast, this compound is expected to have low solubility in water.[2][4][6] Dissolving in water would require disrupting the strong hydrogen bonds between water molecules, which is energetically unfavorable as the new interactions between the alkyl halide and water are weaker.[2][4]

Expected Solubility in Common Organic Solvents:

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | High | The alkyl portion of the alcohol can interact with the butyl chain of this compound, while the polar hydroxyl group can interact with the ether and chloride functionalities. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High | Both are organic solvents with similar intermolecular forces to this compound.[2] |

| Ketones | Acetone, Methyl ethyl ketone | High | These polar aprotic solvents can effectively solvate the polar portions of the this compound molecule. |

| Esters | Ethyl acetate | High | Similar to ketones, esters are effective solvents for a range of organic compounds. |

| Hydrocarbons | Hexane, Toluene | Moderate to High | Nonpolar hydrocarbons will primarily interact with the nonpolar phenyl and butyl groups of the molecule. Aromatic solvents like toluene may offer slightly better solubility due to potential π-stacking interactions with the phenoxy group. |

| Halogenated Solvents | Dichloromethane, Chloroform | High | The presence of halogen atoms in both the solute and solvent leads to compatible intermolecular forces. |

Experimental Protocol for Solubility Determination

A precise understanding of solubility requires empirical determination. The following is a standard laboratory protocol for determining the solubility of a solid or liquid organic compound like this compound in a given solvent.

Objective: To quantitatively or qualitatively determine the solubility of this compound in a selection of organic solvents.

Materials:

-

This compound (liquid, density ~1.068 g/mL at 25°C)[7]

-

A selection of analytical grade organic solvents (e.g., ethanol, acetone, ethyl acetate, toluene, hexane)

-

Small test tubes or vials with closures

-

Graduated pipettes or micropipettes

-

Vortex mixer

-

Analytical balance (for quantitative analysis)

-

Constant temperature bath or heating block (optional, for temperature-dependent studies)

Qualitative Solubility Determination:

-

Sample Preparation: In a small, clean test tube, add approximately 0.05 mL of this compound.

-

Solvent Addition: Add the selected organic solvent in small portions (e.g., 0.25 mL) to the test tube.

-

Mixing: After each addition, cap the test tube and shake it vigorously for 30-60 seconds.[8][9] Visual observation for dissolution is key.

-

Observation: Continue adding the solvent in increments until the this compound is fully dissolved or a significant volume of solvent has been added without complete dissolution.

-

Classification:

-

Soluble: If the compound dissolves completely.

-

Partially Soluble: If some of the compound dissolves but a distinct second phase remains.

-

Insoluble: If the compound does not appear to dissolve at all.[9]

-

Quantitative Solubility Determination (Shake-Flask Method):

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed flask or vial.

-

Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.[5]

-

Phase Separation: Allow the mixture to stand undisturbed at the same constant temperature until the undissolved this compound settles, leaving a clear supernatant.

-

Sampling and Analysis: Carefully withdraw a known volume of the clear supernatant. Analyze the concentration of this compound in the aliquot using a suitable analytical technique such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectroscopy after creating a calibration curve.

-

Calculation: The solubility is then calculated and expressed in units such as g/L, mg/mL, or mol/L.

Visualizing Experimental and Theoretical Concepts

Diagram 1: Experimental Workflow for Solubility Determination

Caption: A flowchart illustrating the steps for the qualitative determination of solubility.

Diagram 2: Factors Influencing the Solubility of this compound

Caption: Key factors determining the solubility of this compound in a solvent.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. echemi.com [echemi.com]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. This compound | 2651-46-9 [chemicalbook.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.ws [chem.ws]

The Versatility of 4-Phenoxybutyl Chloride: A Technical Guide for Medicinal Chemists

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Applications of 4-Phenoxybutyl Chloride in Medicinal Chemistry

Abstract

This compound is a versatile bifunctional reagent that has garnered significant attention in medicinal chemistry. Its unique structure, featuring a terminal chloride ripe for nucleophilic substitution and a phenoxy group that can engage in crucial drug-receptor interactions, makes it an invaluable building block for the synthesis of novel therapeutic agents. This technical guide explores the multifaceted applications of this compound, detailing its role as a flexible linker in drug design, its incorporation into various pharmacologically active scaffolds, and its impact on the structure-activity relationships (SAR) of the resulting compounds. We present a comprehensive overview of its utility, supported by quantitative data, detailed experimental protocols, and visualizations of synthetic pathways and logical workflows to provide researchers with a thorough understanding of its potential in drug discovery and development.

Introduction: The Strategic Importance of this compound

In the landscape of medicinal chemistry, the design and synthesis of molecules with optimal pharmacological profiles is a paramount challenge. The strategic incorporation of linkers and spacers is a key approach to modulate properties such as potency, selectivity, and pharmacokinetics. This compound, with its distinct phenoxy and alkyl chloride moieties, serves as an exemplary tool in this regard. The four-carbon chain offers conformational flexibility, allowing for optimal positioning of pharmacophoric elements within a receptor's binding site.[1] Simultaneously, the terminal phenoxy group can participate in vital non-covalent interactions, including hydrophobic and π-π stacking interactions, which are often critical for high-affinity binding.[1] This guide will delve into the practical applications of this reagent, with a focus on its role in the synthesis of enzyme and receptor inhibitors.

Synthetic Applications and Methodologies

The primary utility of this compound in medicinal chemistry lies in its reactivity as an alkylating agent in nucleophilic substitution reactions. The terminal chloride is a good leaving group, readily displaced by a variety of nucleophiles, including phenols, amines, and thiols, to form stable ether, amine, and thioether linkages, respectively. This reactivity allows for its facile incorporation into a wide array of molecular scaffolds.

Williamson-Type Ether Synthesis

A common application of this compound is in the Williamson ether synthesis and its analogs, where it reacts with alcohols or phenols to form ethers. This reaction is particularly useful for introducing the 4-phenoxybutoxy side chain, a moiety that has been shown to be crucial for the biological activity of certain compounds.

Experimental Protocol: General Procedure for Williamson-Type Ether Synthesis with a Phenolic Substrate

-

Materials:

-

Phenolic substrate (1.0 eq)

-

This compound (1.2 eq)

-

Potassium carbonate (K₂CO₃, 2.0 eq) or Cesium carbonate (Cs₂CO₃, 1.5 eq)

-

Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a solution of the phenolic substrate in anhydrous DMF or MeCN, add the base (K₂CO₃ or Cs₂CO₃).

-

Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the phenoxide.

-

Add this compound to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired ether.

-

N-Alkylation of Amines

This compound is also employed in the N-alkylation of primary and secondary amines to yield the corresponding secondary and tertiary amines. This reaction is fundamental in the synthesis of various biologically active compounds where a basic nitrogen atom is a key pharmacophoric feature.

Experimental Protocol: General Procedure for N-Alkylation of a Primary Amine

-

Materials:

-

Primary amine (1.0 eq)

-

This compound (1.1 eq)

-

Triethylamine (NEt₃, 1.5 eq) or Potassium carbonate (K₂CO₃, 2.0 eq)

-

Anhydrous acetonitrile (MeCN) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve the primary amine and the base (NEt₃ or K₂CO₃) in anhydrous MeCN or DCM.

-

Add this compound to the stirred solution.

-

Stir the reaction at room temperature or gently heat to 40-50 °C. Monitor the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., EtOAc or DCM).

-

Wash the organic layer with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

-

Applications in the Development of Bioactive Compounds

The incorporation of the 4-phenoxybutyl moiety has proven to be a successful strategy in the development of potent and selective inhibitors for various biological targets.

Kv1.3 Potassium Channel Blockers

The voltage-gated potassium channel Kv1.3 is a well-established therapeutic target for autoimmune diseases. The 4-phenoxybutoxy group has been identified as a key pharmacophoric element in a series of potent Kv1.3 inhibitors. For instance, the attachment of a 4-phenoxybutoxy side-chain to a psoralen scaffold resulted in a more than 1000-fold increase in potency compared to the parent compound.

Table 1: Structure-Activity Relationship of 4-Phenoxybutoxy-Substituted Heterocycles as Kv1.3 Blockers

| Compound | Heterocyclic Scaffold | IC₅₀ (nM) |

| PAP-1 | Psoralen | 2 |

| 73 | Furo[3,2-g]chromene-7-thione | 17 |

| 42 | Coumarin | 150 |

| 15 | Phenol | >10,000 |

| 16 | 1-Naphthol | >10,000 |

| 26 | 9-Hydroxyphenanthrene | >10,000 |

Data sourced from: European Journal of Medicinal Chemistry, 2009, 44(5), 1838-52.

The data clearly indicates that while the 4-phenoxybutoxy side-chain is crucial for high potency, the nature of the heterocyclic core to which it is attached also plays a significant role in determining the overall inhibitory activity.

Selective Estrogen Receptor Modulators (SERMs)

The phenoxyalkyl ether motif is a common feature in many selective estrogen receptor modulators (SERMs) like tamoxifen and raloxifene. While direct synthesis of these specific drugs using this compound may not be the primary route, it serves as a valuable tool for creating novel analogs for SAR studies. The flexible 4-phenoxybutyl linker can be used to probe the binding pocket of the estrogen receptor and optimize interactions with key amino acid residues.

Anticancer Agents

The utility of this compound extends to the synthesis of potential anticancer agents. For example, it can be used to synthesize derivatives of compounds that have shown cytotoxic activity against various cancer cell lines. The phenoxybutyl moiety can influence the compound's lipophilicity, which in turn affects its membrane permeability and overall pharmacokinetic profile.

Structure-Activity Relationship (SAR) Insights

The use of this compound as a building block allows for systematic SAR studies. Key considerations include:

-

Linker Length and Flexibility: The four-carbon chain of the butyl group provides a degree of conformational freedom that can be crucial for achieving the optimal orientation of a pharmacophore within a binding site. Variations in linker length can be explored to fine-tune this interaction.

-

The Role of the Phenoxy Group: The terminal phenoxy group is not merely a passive component. It can engage in hydrophobic interactions, π-π stacking with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in the receptor, and potentially form hydrogen bonds through its ether oxygen.

-

Substitution on the Phenyl Ring: The phenyl ring of the phenoxy group can be further functionalized to introduce additional interaction points, such as hydrogen bond donors or acceptors, or to modulate the electronic properties of the molecule.

Conclusion

This compound is a highly valuable and versatile building block in the medicinal chemist's toolbox. Its straightforward reactivity in nucleophilic substitution reactions allows for its efficient incorporation into a diverse range of molecular architectures. The resulting 4-phenoxybutyl moiety often plays a critical role in enhancing the pharmacological properties of the parent molecule by providing an optimal linker length and engaging in key receptor interactions. The examples provided in this guide, particularly in the context of Kv1.3 inhibitors, underscore the significant potential of this compound in the rational design and synthesis of novel therapeutic agents. Further exploration of its utility in developing new drugs for various therapeutic areas is warranted and holds considerable promise for the future of drug discovery.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Reactivity Profiles of the Phenoxy and Butyl Chloride Groups

This technical guide provides a comprehensive analysis of the reactivity profiles of two fundamental functional groups in organic chemistry: the phenoxy group and the butyl chloride group. A thorough understanding of their behavior is critical for designing synthetic routes and developing novel pharmaceutical agents. This document details their participation in various reaction types, supported by quantitative data, detailed experimental protocols, and visualizations of key mechanisms and workflows.

Reactivity Profile of the Phenoxy Group

The phenoxy group, consisting of a phenyl ring bonded to an oxygen atom (-OPh), exhibits a rich and varied reactivity profile. Its behavior is largely dictated by the electronic interplay between the oxygen atom's lone pairs and the aromatic π-system.

Acidity and Nucleophilicity of the Corresponding Phenoxide

Phenols are weakly acidic due to the resonance stabilization of the resulting phenoxide ion after deprotonation. The negative charge on the oxygen is delocalized into the aromatic ring, increasing the stability of the conjugate base and thus the acidity of the parent phenol compared to aliphatic alcohols.

The phenoxide ion is an excellent nucleophile. This nucleophilicity is central to many synthetic transformations, most notably the Williamson ether synthesis, where it attacks an electrophilic carbon to form an ether linkage.[1]

Role in Electrophilic Aromatic Substitution (EAS)

The hydroxyl group (-OH) of phenol is a strongly activating, ortho- and para-directing substituent in electrophilic aromatic substitution reactions.[2][3] This is due to the electron-donating resonance effect of the oxygen lone pairs, which enriches the electron density at the ortho and para positions of the ring, making them more susceptible to attack by electrophiles. Consequently, phenols are highly reactive substrates for halogenation, nitration, sulfonation, and Friedel–Crafts reactions.[2]

The Phenoxy Group as a Leaving Group

The phenoxide ion is generally a poor leaving group in nucleophilic substitution reactions because it is the conjugate base of a weak acid (phenol, pKa ≈ 10), making it a relatively strong base.[4] Good leaving groups are typically weak bases.[5] However, its departure can be facilitated in nucleophilic aromatic substitution (SNAr) reactions, especially when the aromatic ring is activated by strong electron-withdrawing groups at the ortho and/or para positions.[6]

Phenoxy Radical Reactivity

Phenoxy radicals are important intermediates in various biological and chemical processes.[7][8] They can be formed by the homolytic cleavage of the O-H bond in phenols. The stability of the phenoxy radical is influenced by the substituents on the aromatic ring. These radicals can participate in coupling reactions, which are crucial in the biosynthesis of complex molecules like lignin.[8]

Reactivity Profile of the Butyl Chloride Group

Butyl chloride (C₄H₉Cl) exists as four structural isomers: n-butyl chloride, sec-butyl chloride, isobutyl chloride, and tert-butyl chloride. Their reactivity, particularly in nucleophilic substitution and elimination reactions, is profoundly influenced by the substitution of the carbon atom bonded to the chlorine.

Nucleophilic Substitution Reactions: Sₙ1 vs. Sₙ2

The primary distinction in the reactivity of butyl chloride isomers lies in their preference for Sₙ1 (unimolecular) or Sₙ2 (bimolecular) nucleophilic substitution pathways.[9]

-

n-Butyl Chloride (Primary): As a primary alkyl halide, n-butyl chloride reacts predominantly via the Sₙ2 mechanism .[10][11] This pathway involves a backside attack by a nucleophile in a single, concerted step. The reaction rate is sensitive to steric hindrance; larger alkyl groups can slow the reaction.[12]

-

sec-Butyl Chloride (Secondary): Being a secondary alkyl halide, sec-butyl chloride can undergo both Sₙ1 and Sₙ2 reactions .[10] The dominant pathway is determined by factors such as the strength of the nucleophile, the solvent polarity, and the temperature. Strong nucleophiles and polar aprotic solvents favor the Sₙ2 pathway, while weak nucleophiles and polar protic solvents favor the Sₙ1 pathway.

-

tert-Butyl Chloride (Tertiary): Due to significant steric hindrance around the α-carbon and the high stability of the resulting tertiary carbocation, tert-butyl chloride reacts exclusively through the Sₙ1 mechanism .[10][13][14] The reaction proceeds in a stepwise manner, beginning with the rate-determining formation of a planar tert-butyl carbocation, which is then rapidly attacked by the nucleophile.[15][16]

Elimination Reactions (E1 and E2)

Elimination reactions often compete with substitution. Tertiary alkyl halides like tert-butyl chloride can readily undergo E1 elimination, which proceeds through the same carbocation intermediate as the Sₙ1 reaction.[13] Primary and secondary alkyl halides can undergo E2 elimination, particularly in the presence of a strong, sterically hindered base.

Role in Friedel-Crafts Alkylation

In the presence of a strong Lewis acid catalyst (e.g., AlCl₃), alkyl halides can act as electrophiles in Friedel-Crafts alkylation of aromatic rings. tert-Butyl chloride is particularly effective in this reaction because it readily forms a stable tertiary carbocation, which then alkylates the aromatic substrate.[17]

Quantitative Data Summary

The following tables summarize key quantitative data related to the reactivity of the phenoxy and butyl chloride groups.

Table 1: Bond Dissociation Enthalpies (BDE)

| Bond | Compound | BDE (kcal/mol) | BDE (kJ/mol) | Citation(s) |

| PhO-H | Phenol | 85.8 - 91.0 | 359 - 381 | [18] |

| Ph-OH | Phenol | ~111 | ~464 | [19] |

| t-Bu-Cl | tert-Butyl Chloride | ~81 | ~339 | [20] |

| C-Cl | Vinyl Chloride | 207 (heterolytic) | 866 (heterolytic) | [21] |

| C-Cl | Ethyl Chloride | 191 (heterolytic) | 799 (heterolytic) | [21] |

Note: Bond dissociation can be measured as homolytic (BDE) or heterolytic. The values for vinyl and ethyl chloride are for heterolytic cleavage.

Table 2: Relative Rates of Nucleophilic Substitution in Water

| Substrate | Reaction Type | Relative Rate | Citation(s) |

| Methyl Bromide | Sₙ2 | 1.00 | [22] |

| Ethyl Bromide | Sₙ2 | 1.71 | [22] |

| Isopropyl Bromide | Sₙ1/Sₙ2 | 44.7 | [22] |

| tert-Butyl Bromide | Sₙ1 | ~1 x 10⁸ | [22] |

Note: Data for bromides are shown as a proxy for chlorides to illustrate the trend. The trend is directly applicable to butyl chloride isomers.

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl Chloride (Sₙ1 Reaction)

This protocol describes the synthesis of tert-butyl chloride from tert-butyl alcohol via an Sₙ1 reaction.[23][24]

-

Materials:

-

tert-butyl alcohol (1 mole)

-

Concentrated hydrochloric acid (c. 3 moles)

-

5% Sodium bicarbonate solution

-

Anhydrous calcium chloride or sodium sulfate

-

Separatory funnel, conical flasks, distillation apparatus

-

-

Procedure:

-

In a 500 mL separatory funnel, combine 74 g (1 mole) of tert-butyl alcohol and 247 mL of cold, concentrated hydrochloric acid.[25]

-

Shake the mixture for 15-20 minutes, frequently venting the funnel to release pressure.[24][25]

-

Allow the layers to separate. The upper layer is the crude tert-butyl chloride.[23]

-

Carefully drain and discard the lower aqueous layer.

-

Wash the organic layer with 10 mL of 5% sodium bicarbonate solution to neutralize excess acid, then with water until the washings are neutral.[23][25]

-

Transfer the cloudy organic layer to a dry conical flask and add a small amount of anhydrous calcium chloride or sodium sulfate to act as a drying agent. Swirl until the liquid becomes clear.[23]

-

Decant or filter the dried liquid into a distillation flask and distill, collecting the fraction that boils between 49-52°C.[25]

-

Protocol 2: Williamson Ether Synthesis of 4-Methylphenoxyacetic Acid

This protocol demonstrates the nucleophilic character of a phenoxide in an Sₙ2 reaction with chloroacetic acid.[1][26]

-

Materials:

-

p-cresol (2.0 g)

-

Potassium hydroxide (4.0 g)

-

Water (8.0 mL)

-

50% aqueous solution of chloroacetic acid (6.0 mL)

-

Concentrated HCl

-

Round-bottom flask, reflux condenser, beaker, vacuum filtration apparatus

-

-

Procedure:

-

In a 250 mL round-bottom flask, dissolve 4.0 g of potassium hydroxide in 8.0 mL of water.

-

Add 2.0 g of p-cresol to the flask and swirl until a homogeneous solution of potassium p-cresolate is formed.[1]

-

Fit the flask with a reflux condenser and bring the solution to a gentle boil.

-

Add a 50% aqueous solution of chloroacetic acid (6.0 mL) dropwise through the condenser over 10 minutes.[1]

-

Continue refluxing for an additional 10 minutes after the addition is complete.

-

While the solution is still hot, transfer it to a beaker and allow it to cool to room temperature.

-

Acidify the solution by the dropwise addition of concentrated HCl until the product precipitates completely (check with pH paper).[1]

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration and recrystallize the crude solid from boiling water to obtain pure 4-methylphenoxyacetic acid.

-

Conclusion

The phenoxy and butyl chloride groups, while both common in organic structures, possess fundamentally different reactivity profiles. The phenoxy group's reactivity is dominated by the nucleophilic nature of the corresponding phenoxide and the electron-donating effects of the oxygen on the aromatic ring. In contrast, the reactivity of butyl chloride is defined by its role as an electrophile in substitution and elimination reactions, with the specific pathway (Sₙ1 vs. Sₙ2) being highly dependent on its isomeric structure. A deep understanding of these principles is indispensable for professionals in drug development and chemical research, enabling the precise design and synthesis of complex molecular architectures.

References

- 1. benchchem.com [benchchem.com]

- 2. 17.10 Reactions of Phenols - Organic Chemistry | OpenStax [openstax.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. quora.com [quora.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. Reactivity of phenoxy radicals. Factors determining the activity of oxygen-centered radicals in reactions with C-H and O-H bonds | Sciact - научная деятельность [biblhelper.catalysis.ru]

- 8. Study of phenoxy radical couplings using the enzymatic secretome of Botrytis cinerea - PMC [pmc.ncbi.nlm.nih.gov]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. m.youtube.com [m.youtube.com]

- 12. quora.com [quora.com]

- 13. nbinno.com [nbinno.com]

- 14. tert-Butyl chloride - Wikipedia [en.wikipedia.org]

- 15. rsc.org [rsc.org]

- 16. vernier.com [vernier.com]

- 17. cerritos.edu [cerritos.edu]

- 18. Bond dissociation energy - Wikipedia [en.wikipedia.org]

- 19. researchgate.net [researchgate.net]

- 20. Heterolytic bond dissociation in water: why is it so easy for C4H9Cl but not for C3H9SiCl? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. sarthaks.com [sarthaks.com]

- 22. masterorganicchemistry.com [masterorganicchemistry.com]

- 23. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. Organic Syntheses Procedure [orgsyn.org]

- 26. ochemonline.pbworks.com [ochemonline.pbworks.com]

Commercial Availability and Applications of 4-Phenoxybutyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenoxybutyl chloride, with the CAS number 2651-46-9, is a versatile bifunctional organic compound. It incorporates a phenoxy group and a reactive alkyl chloride moiety, making it a valuable intermediate in a variety of chemical syntheses. Its utility spans the development of pharmaceuticals, agrochemicals, and specialty polymers. This technical guide provides an in-depth overview of the commercial availability of this compound, its key chemical properties, established synthetic protocols, and notable applications in research and development.

Commercial Availability and Suppliers

This compound is readily available from a range of chemical suppliers, catering to both research and bulk quantity requirements. Purity levels typically exceed 95%, with higher purity grades available for more sensitive applications. Pricing can vary based on the supplier, quantity, and purity.

Table 1: Prominent Suppliers of this compound

| Supplier | Available Quantities | Purity |

| Matrix Scientific | 1g, 5g, 25g | In Stock |

| TCI Chemicals | 25g, 500g | >95.0% (GC) |

| Chem-Impex | 5g, 25g, 100g | Contact for details |

| ChemicalBook | Various (Marketplace) | 98%, 99% |

| CP Lab Safety | 1g, 25g | min 95% |

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2651-46-9 | [1][2][3] |

| Molecular Formula | C₁₀H₁₃ClO | [1][3] |

| Molecular Weight | 184.66 g/mol | [1][3] |

| Appearance | Light yellow to brown clear liquid | [2][3] |

| Boiling Point | 135-138 °C / 12 Torr; 147 °C / 12 mm Hg | [4] |

| Density | 1.068 g/mL at 25 °C | [4] |

| Refractive Index (n²⁰/D) | 1.522 | [4] |

| Flash Point | 110 °C | |

| SMILES | c1ccc(cc1)OCCCCCl | [1] |

| InChIKey | JKXCPAVECBFBOC-UHFFFAOYSA-N | [1] |

Spectroscopic Data Interpretation:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenoxy group, as well as four distinct methylene proton signals of the butyl chain. The protons closest to the electronegative oxygen and chlorine atoms will be shifted downfield.

-

¹³C NMR: The carbon NMR spectrum will display signals for the six aromatic carbons and the four aliphatic carbons of the butyl chain. The carbon attached to the chlorine will be the most downfield among the aliphatic carbons, while the carbon attached to the oxygen will also be significantly deshielded.

-

FT-IR: The infrared spectrum will exhibit characteristic absorption bands for C-O-C stretching of the ether linkage, C-H stretching of the aromatic and aliphatic groups, and C-Cl stretching.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the chlorine atom and cleavage of the butyl chain.

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

The most common method for synthesizing this compound is the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide.[5][6][7][8]

Reaction Scheme:

Figure 1: Synthesis of this compound via Williamson Ether Synthesis.

Detailed Methodology:

-

Phenoxide Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol (1.0 eq) in a suitable solvent such as ethanol or acetone.

-

Add a strong base, such as sodium hydroxide (1.0 eq) or potassium carbonate (1.2 eq), to the solution and stir until the phenol is completely deprotonated to form the sodium or potassium phenoxide.

-